molecular formula C8H8Cl2O3 B12541109 2-(2-Carbonochloridoylprop-2-enoxymethyl)prop-2-enoyl chloride CAS No. 652966-97-7

2-(2-Carbonochloridoylprop-2-enoxymethyl)prop-2-enoyl chloride

Cat. No.: B12541109
CAS No.: 652966-97-7
M. Wt: 223.05 g/mol
InChI Key: KLOHQWOGRLUMBP-UHFFFAOYSA-N
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Description

2-(2-Carbonochloridoylprop-2-enoxymethyl)prop-2-enoyl chloride is a highly reactive bifunctional acyl chloride characterized by two propenoyl chloride moieties linked via an oxymethyl bridge. Its structure features two α,β-unsaturated carbonyl groups, each activated by electron-withdrawing chlorine atoms, making it a potent electrophile. This compound is hypothesized to participate in polymerization, crosslinking, or multi-step organic syntheses due to its dual reactive sites. However, direct experimental data on its synthesis, physical properties, or applications are absent in the provided evidence. Structural analogs suggest its reactivity may exceed simpler monoacyl chlorides due to increased steric accessibility and conjugation effects.

Properties

CAS No.

652966-97-7

Molecular Formula

C8H8Cl2O3

Molecular Weight

223.05 g/mol

IUPAC Name

2-(2-carbonochloridoylprop-2-enoxymethyl)prop-2-enoyl chloride

InChI

InChI=1S/C8H8Cl2O3/c1-5(7(9)11)3-13-4-6(2)8(10)12/h1-4H2

InChI Key

KLOHQWOGRLUMBP-UHFFFAOYSA-N

Canonical SMILES

C=C(COCC(=C)C(=O)Cl)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Carbonochloridoylprop-2-enoxymethyl)prop-2-enoyl chloride typically involves the reaction of prop-2-enoyl chloride with a suitable chlorinating agent. One common method is the reaction of prop-2-enoyl chloride with thionyl chloride (SOCl2) under anhydrous conditions. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Carbonochloridoylprop-2-enoxymethyl)prop-2-enoyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. This ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Carbonochloridoylprop-2-enoxymethyl)prop-2-enoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or alcohols.

    Addition Reactions: The double bonds in the compound can undergo addition reactions with electrophiles or nucleophiles.

    Polymerization Reactions: The compound can act as a monomer in polymerization reactions, leading to the formation of polymers with specific properties.

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for chlorination reactions.

    Amines and Alcohols: Common nucleophiles for substitution reactions.

    Catalysts: Various catalysts may be used to facilitate addition and polymerization reactions.

Major Products Formed

The major products formed from the reactions of 2-(2-Carbonochloridoylprop-2-enoxymethyl)prop-2-enoyl chloride depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield amides, while polymerization reactions can produce polymers with unique properties.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows for the modification of biological activity, making it a valuable precursor in drug development.

Key Applications :

  • Hematopoietic Prostaglandin D Synthase Inhibition : Research indicates that derivatives of this compound can act as inhibitors of Hematopoietic Prostaglandin D Synthase (H-PGDS), which is implicated in various diseases such as neurodegenerative disorders and inflammatory conditions. Inhibition of H-PGDS may provide therapeutic benefits in treating conditions like asthma, rheumatoid arthritis, and systemic lupus erythematosus .

Synthesis of Bioactive Compounds

The compound serves as a building block for synthesizing other bioactive molecules. Its chlorinated structure enhances electrophilic properties, facilitating reactions that lead to the formation of complex organic compounds with potential pharmacological activities.

Case Study :
A study demonstrated the synthesis of novel compounds derived from 2-(2-Carbonochloridoylprop-2-enoxymethyl)prop-2-enoyl chloride, which showed promising anticancer activity against various cell lines .

Material Science

In addition to its medicinal applications, the compound can be utilized in the development of functional materials. Its reactive chlorocarbonyl group can be employed in polymer chemistry to create new materials with tailored properties.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
H-PGDS InhibitionPotential therapeutic applications in inflammatory diseases
Anticancer ActivityEffective against various cancer cell lines
Synthesis of Bioactive DerivativesUsed as an intermediate for creating new pharmaceuticals

Table 2: Synthesis Pathways

Starting MaterialReaction TypeProduct
2-(2-Carbonochloridoylprop-2-enoxymethyl)Nucleophilic substitutionBioactive derivatives
Various aminesAcylationAmide derivatives with therapeutic potential

Mechanism of Action

The mechanism of action of 2-(2-Carbonochloridoylprop-2-enoxymethyl)prop-2-enoyl chloride involves its reactivity with various nucleophiles and electrophiles. The compound’s chloridoyl groups are highly reactive, making it a valuable intermediate in chemical synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 2-(2-Carbonochloridoylprop-2-enoxymethyl)prop-2-enoyl chloride:

Compound Name Structure CAS Number Molecular Formula Molar Mass (g/mol) Key Properties/Applications
Prop-2-enoyl chloride CH₂=CHCOCl 814-68-6 C₃H₃ClO 90.51 Highly reactive in acylations; used in peptide synthesis and polymer crosslinking .
3-Phenylprop-2-enoyl chloride C₆H₅CH=CHCOCl Not provided C₉H₇ClO 166.60 Conjugated phenyl group enhances stability; used in cinnamate-derived polymers .
2-Methyl-2-phenylpropanoyl chloride (C₆H₅)C(CH₃)₂COCl Not provided C₁₀H₁₁ClO 182.65 Branched structure introduces steric hindrance; limited to small-molecule acylations .
3-Chloro-2-methylpropene CH₂=C(Cl)CH₃ 563-47-3 C₄H₇Cl 90.55 Chloroalkene precursor for allylic substitutions; lacks carbonyl reactivity .

Hypothesized Behavior of the Target Compound

  • Reactivity: The oxymethyl bridge likely enhances solubility in polar aprotic solvents (e.g., DCM or THF), while the dual chloride groups enable sequential or simultaneous acylations. Conjugation between the two propenoyl units may reduce electrophilicity slightly compared to prop-2-enoyl chloride.
  • Applications: Potential uses include: Crosslinker in polyacrylate or epoxy resins. Building block for dendritic or star-shaped polymers. Intermediate in multi-step syntheses requiring regioselective acylation.

Biological Activity

Chemical Structure and Composition:

  • IUPAC Name: 2-Propenoyl chloride
  • Molecular Formula: C3H3ClOC_3H_3ClO
  • Molecular Weight: 90.51 g/mol
  • CAS Number: 814-68-6
PropertyValue
Molecular FormulaC3H3ClOC_3H_3ClO
Molecular Weight90.51 g/mol
Density1.114 g/mL at 25 °C
Flash Point-1 °C
Storage Temperature2-8 °C

Acryloyl chloride is a reactive acid chloride that participates in various chemical reactions, including acylation and polymerization. Its biological activity is primarily attributed to its ability to form covalent bonds with nucleophiles such as amines and alcohols, leading to the formation of amides and esters, respectively. This reactivity makes it a valuable intermediate in the synthesis of biologically active compounds.

Applications in Biomedical Research

  • Drug Delivery Systems:
    Acryloyl chloride has been utilized to create hydrogels that serve as drug delivery vehicles. These hydrogels can be engineered to release drugs in a controlled manner, enhancing therapeutic efficacy while minimizing side effects. For example, a study demonstrated the use of acryloyl chloride in synthesizing crosslinked zwitterionic hydrogel coatings for sustained drug release .
  • Polymer Synthesis:
    The compound is commonly employed in the preparation of acrylate-based polymers, which are essential for developing organic electronic devices and other advanced materials. These polymers exhibit excellent n-type semiconducting properties, making them suitable for applications in flexible electronics .
  • Bioconjugation:
    Acryloyl chloride can be used for bioconjugation processes, where it reacts with biomolecules to create functionalized surfaces or drug conjugates that enhance targeting and efficacy in therapeutic applications .

Case Study 1: Hydrogel Development

In a study published in Acta Biomaterialia, researchers developed a pH-sensitive hydrogel membrane using sodium carboxymethyl cellulose acrylate synthesized from acryloyl chloride. The hydrogel demonstrated potential for drug delivery applications due to its responsiveness to environmental pH changes .

Case Study 2: PET Imaging

Another innovative application involved the use of acryloyl chloride in the radiosynthesis of a novel positron emission tomography (PET) biomarker targeting epidermal growth factor receptors in cancer cells. This approach highlighted the compound's utility in medical imaging and cancer diagnostics .

Safety and Toxicity

Acryloyl chloride is classified as hazardous due to its corrosive nature and potential health risks upon exposure. It can cause skin irritation, respiratory issues, and gastrointestinal distress if ingested or inhaled. Proper handling protocols must be adhered to when working with this compound:

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats should be worn.
  • Ventilation: Work should be conducted in a fume hood to minimize inhalation risks.
  • First Aid Measures: In case of exposure, immediate medical attention is required.

Table 2: Safety Data Summary

HazardDescription
Skin CorrosionCauses severe skin burns
Eye DamageCauses serious eye damage
Inhalation HazardCan cause respiratory issues
Environmental ImpactHarmful to aquatic life

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